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molecular formula C6H7ClN2 B8302823 2-Amino-6-chloromethylpyridine

2-Amino-6-chloromethylpyridine

Cat. No. B8302823
M. Wt: 142.58 g/mol
InChI Key: NOERNKLWFKMUPU-UHFFFAOYSA-N
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Patent
US08653269B2

Procedure details

2.43 g (10 millimoles) of 2-amino-6-chloromethylpyridine, toluene (30 mL), 10 mL of t-butyl alcohol and 1.48 g (5 millimoles) of triphosgene were added to a reaction system followed by refluxing for 1 hour. Water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with ethyl acetate. The organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-chloromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester was not formed at all. 1,3-bis-(6-chloromethyl-pyridin-2-yl)-urea (urea compound) constituted the main product.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Cl:9])[N:3]=1.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.ClC(Cl)([O:20][C:21](=O)[O:22]C(Cl)(Cl)Cl)Cl.[OH-].[Na+]>O.C(O)(C)(C)C>[C:10]([O:22][C:21](=[O:20])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Cl:9])[N:3]=1)([CH3:16])([CH3:15])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
NC1=NC(=CC=C1)CCl
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.48 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
After separating the liquid
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
mixed
ALIQUOT
Type
ALIQUOT
Details
A portion of the organic phase was sampled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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